molecular formula C12H15N B1385830 3-ethynyl-N-(2-methylpropyl)aniline CAS No. 1019517-26-0

3-ethynyl-N-(2-methylpropyl)aniline

Cat. No.: B1385830
CAS No.: 1019517-26-0
M. Wt: 173.25 g/mol
InChI Key: MJIQIGRIAUGKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C12H15N. It is characterized by an ethynyl group attached to the third position of an aniline ring, which is further substituted with a 2-methylpropyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with aniline as the starting material.

  • Ethynylation Reaction: The aniline undergoes an ethynylation reaction, where an ethynyl group is introduced to the aromatic ring.

  • Alkylation Reaction: The ethynylated aniline is then subjected to an alkylation reaction with 2-methylpropyl bromide to introduce the 2-methylpropyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring, introducing different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation Products: Nitro compounds, azo compounds, and other oxidized derivatives.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Halogenated anilines, nitroanilines, and other substituted anilines.

Scientific Research Applications

3-Ethynyl-N-(2-methylpropyl)aniline has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-ethynyl-N-(2-methylpropyl)aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Ethynyl-N-(2-methylpropyl)aniline: Unique due to its specific substitution pattern on the aniline ring.

  • 3-Ethynyl-N-(2-methylpropyl)pyrazole: Similar in structure but differs in the heterocyclic ring.

  • 3-Ethynyl-N-(2-methylpropyl)benzene: Similar ethynyl and alkyl groups but lacks the aniline functionality.

Properties

IUPAC Name

3-ethynyl-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-4-11-6-5-7-12(8-11)13-9-10(2)3/h1,5-8,10,13H,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIQIGRIAUGKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethynyl-N-(2-methylpropyl)aniline
Reactant of Route 2
Reactant of Route 2
3-ethynyl-N-(2-methylpropyl)aniline
Reactant of Route 3
Reactant of Route 3
3-ethynyl-N-(2-methylpropyl)aniline
Reactant of Route 4
Reactant of Route 4
3-ethynyl-N-(2-methylpropyl)aniline
Reactant of Route 5
Reactant of Route 5
3-ethynyl-N-(2-methylpropyl)aniline
Reactant of Route 6
Reactant of Route 6
3-ethynyl-N-(2-methylpropyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.